molecular formula C14H23N3O4 B2855332 Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-48-9

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate

Cat. No. B2855332
M. Wt: 297.355
InChI Key: CZPBPAMPILCGJT-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate, also known as EMMC, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. EMMC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.

Biochemical And Physiological Effects

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of inflammatory response. Additionally, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily studied in vitro and in vivo. However, one limitation of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate. One potential direction is the development of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential side effects. Finally, the development of more water-soluble derivatives of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate could improve its efficacy as a therapeutic agent.
In conclusion, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. Its pharmacological effects have been studied extensively, and it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. Further research is needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate can be synthesized using a multistep process that involves the reaction of 1-methyl-3-(2-hydroxyethyl)pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with morpholine and sodium hydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-3-21-14(18)12-10-16(2)15-13(12)11-20-9-6-17-4-7-19-8-5-17/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPBPAMPILCGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate

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